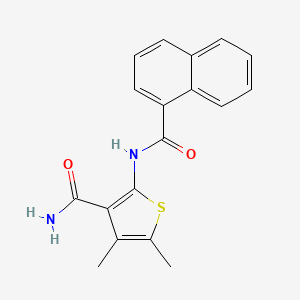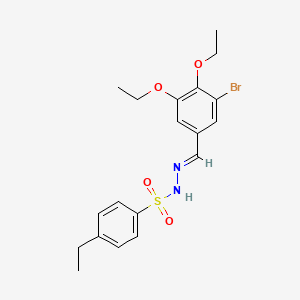![molecular formula C17H16BrClN2O3 B5739489 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide is a chemical compound that belongs to the class of carboximidamides. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide inhibits PKC activity by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide depend on the specific biological process being studied. In general, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to regulate insulin secretion in pancreatic beta cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in various biological processes with high precision. However, one of the limitations of using this compound is its potential toxicity. Researchers must take appropriate precautions to ensure the safety of their experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide in scientific research. One direction is the development of more potent and selective PKC inhibitors. Another direction is the investigation of the role of PKC in other biological processes, such as inflammation and immune response. Additionally, the use of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide in combination with other compounds may lead to the development of new cancer therapies.
Synthesemethoden
The synthesis of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-chlorophenol with 2-methyl-2-chloropropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. The second step involves the reaction of the 2-(4-chlorophenoxy)-2-methylpropanoic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide. The final step involves the reaction of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide with bromine to form 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide has been widely used in scientific research due to its unique properties. It has been used as a chemical probe to study the role of protein kinase C (PKC) in various biological processes. It has also been used as a tool to study the role of PKC in cancer cell proliferation and apoptosis. Additionally, it has been used to investigate the role of PKC in the regulation of insulin secretion in pancreatic beta cells.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3/c1-17(2,23-14-8-6-13(19)7-9-14)16(22)24-21-15(20)11-4-3-5-12(18)10-11/h3-10H,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSQMISHVOPXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)ON=C(C1=CC(=CC=C1)Br)N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O/N=C(/C1=CC(=CC=C1)Br)\N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)

![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)



![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)